Superior Antimicrobial Efficacy of Acidified Sodium Chlorite vs. Chlorinated Water on Leafy Greens
In a direct head-to-head comparison on fresh mixed greens inoculated with ~6 log CFU/g of E. coli O157:H7, Salmonella, and L. monocytogenes, immersion in 1,200 ppm acidified sodium chlorite (ASC) at pH 2.5 for 60-90 seconds resulted in population reductions of 3 to 3.8 log CFU/g. In contrast, the industry-standard 50 ppm chlorinated water wash (pH 6.5) achieved only 2.1 to 2.8 log CFU/g reductions under identical conditions [1]. This represents an approximate 0.9 to 1.0 log greater reduction, equivalent to roughly a 90% higher kill rate, for ASC compared to chlorinated water.
| Evidence Dimension | Log reduction in bacterial populations on leafy greens |
|---|---|
| Target Compound Data | 3 to 3.8 log CFU/g reduction |
| Comparator Or Baseline | Chlorinated water (50 ppm): 2.1 to 2.8 log CFU/g reduction |
| Quantified Difference | 0.9 to 1.0 log greater reduction (approx. 90% higher kill) |
| Conditions | Fresh mixed greens; 60-90 s immersion; 1,200 ppm ASC (pH 2.5) vs. 50 ppm chlorine (pH 6.5) |
Why This Matters
This quantifiable superiority supports the selection of ASC over conventional chlorinated washes for fresh produce processors aiming to meet stringent food safety targets and extend shelf life.
- [1] Stopforth JD, Mai T, Kottapalli B, Samadpour M. Effect of acidified sodium chlorite, chlorine, and acidic electrolyzed water on Escherichia coli O157:H7, Salmonella, and Listeria monocytogenes inoculated onto leafy greens. J Food Prot. 2008;71(3):625-8. View Source
